molecular formula C5H3ClN4S B1599005 5-(5-Chloro-2-Thienyl)-1H-Tetrazole CAS No. 58884-89-2

5-(5-Chloro-2-Thienyl)-1H-Tetrazole

Cat. No. B1599005
CAS RN: 58884-89-2
M. Wt: 186.62 g/mol
InChI Key: YNPSRXVKAZLDJU-UHFFFAOYSA-N
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Description

“5-Chloro-2-thiophenecarboxaldehyde” is a thiophene derivative . It may be used for the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids and N, N ′-bis [ ( E )- (5-chloro-2-thienyl)methylidene]ethane-1,2-diamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-2-thiophenecarboxaldehyde” include a refractive index of n20/D 1.604 (lit.), boiling point of 99 °C/21 mmHg (lit.), and density of 1.376 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Synthesis of Heteroaryl Chalcones
    • Application Summary : Heteroaryl chalcones, which can contain the 5-chlorothiophene moiety, have been synthesized for their numerous pharmacological activities .
    • Methods of Application : The synthesis of these chalcones often involves aldol condensation and Claisen-Schmidt condensation between aryl ketones and aromatic aldehydes in acidic or basic media .
    • Results or Outcomes : Changes in the structures of these chalcones have resulted in a broad spectrum of biological activities. Some halogen substituted chalcones containing the 5-chlorothiophene moiety have shown varied range of inhibition values against all the tested microbial strains .
  • Synthesis of 5-(5-Chloro-2-thienyl)-2-methylpyridine

    • Application Summary : This compound is a derivative of pyridine and contains the 5-chlorothiophene moiety. It’s used in various chemical reactions due to its unique structure .
    • Methods of Application : The synthesis of this compound can be achieved through various organic reactions, but the specific methods and technical details are not provided .
    • Results or Outcomes : The compound is available for purchase, indicating its utility in various chemical reactions .
  • Ketone, 5-chloro-2-thienyl methyl

    • Application Summary : This compound is a ketone derivative that contains the 5-chlorothiophene moiety. It’s used in various chemical reactions due to its unique structure .
    • Methods of Application : The synthesis of this compound can be achieved through various organic reactions, but the specific methods and technical details are not provided .
    • Results or Outcomes : The compound is available for purchase, indicating its utility in various chemical reactions .
  • Synthesis of 2-Acetyl-5-chlorothiophene

    • Application Summary : This compound is a ketone derivative that contains the 5-chlorothiophene moiety. It’s used in various chemical reactions due to its unique structure .
    • Methods of Application : The synthesis of this compound can be achieved through various organic reactions, but the specific methods and technical details are not provided .
    • Results or Outcomes : The compound is available for purchase, indicating its utility in various chemical reactions .
  • 5-(5-CHLORO-2-THIENYL)-N-{(3S)-1-[(1S)-1-METHYL-2-MORPHOLIN-4-YL-2-OXOETHYL]-2-OXOPYRROLIDIN-3-YL}-1H-1,2,4-TRIAZOLE-3-SULFONAMIDE

    • Application Summary : This compound is a derivative of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole and is used in medicinal chemistry .
    • Methods of Application : The synthesis of this compound can be achieved through various organic reactions, but the specific methods and technical details are not provided .
    • Results or Outcomes : The compound is available for purchase, indicating its utility in various chemical reactions .
  • Ketone, 5-chloro-2-thienyl methyl

    • Application Summary : This compound is a ketone derivative that contains the 5-chlorothiophene moiety. It’s used in various chemical reactions due to its unique structure .
    • Methods of Application : The synthesis of this compound can be achieved through various organic reactions, but the specific methods and technical details are not provided .
    • Results or Outcomes : The compound is available for purchase, indicating its utility in various chemical reactions .

Safety And Hazards

The safety data sheet for “5-Chloro-2-thienylmagnesium bromide, 0.5M slurry in THF” suggests that it is highly flammable, causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4S/c6-4-2-1-3(11-4)5-7-9-10-8-5/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPSRXVKAZLDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409248
Record name 5-(5-Chloro-2-Thienyl)-1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Chloro-2-Thienyl)-1H-Tetrazole

CAS RN

58884-89-2
Record name 5-(5-Chloro-2-Thienyl)-1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-Chloro-2-Thienyl)-1H-Tetrazole
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5-(5-Chloro-2-Thienyl)-1H-Tetrazole
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5-(5-Chloro-2-Thienyl)-1H-Tetrazole
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5-(5-Chloro-2-Thienyl)-1H-Tetrazole
Reactant of Route 5
5-(5-Chloro-2-Thienyl)-1H-Tetrazole
Reactant of Route 6
5-(5-Chloro-2-Thienyl)-1H-Tetrazole

Citations

For This Compound
1
Citations
G Reynard, H Lebel - The Journal of Organic Chemistry, 2021 - ACS Publications
A new alkylation reaction of monosubstituted tetrazoles via the diazotization of aliphatic amines is reported. This method enables preferential formation of 2,5-disubstituted tetrazoles. A …
Number of citations: 10 pubs.acs.org

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